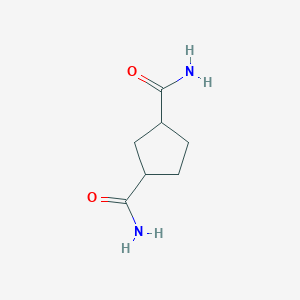

Cyclopentane-1,3-dicarboxamide

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

cyclopentane-1,3-dicarboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2O2/c8-6(10)4-1-2-5(3-4)7(9)11/h4-5H,1-3H2,(H2,8,10)(H2,9,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXYUQCRBRUNRET-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC1C(=O)N)C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Significance of Cyclopentane Core Structures in Advanced Organic Synthesis

The cyclopentane (B165970) ring is a fundamental carbocyclic system that is prevalent in a wide array of natural products and biologically active molecules. researchgate.net Despite its ubiquity, the synthesis of stereochemically complex cyclopentane derivatives can be challenging, which has sometimes led to it being underutilized compared to other ring systems in drug discovery. researchgate.netbenthamdirect.com However, modern synthetic methodologies have provided efficient pathways to construct highly functionalized and stereochemically defined cyclopentane structures, renewing interest in this scaffold. benthamdirect.com

The significance of the cyclopentane core in organic synthesis stems from several key aspects:

Presence in Natural Products: The cyclopentane motif is a core structural feature in numerous natural products with diverse biological activities, including prostaglandins, jatrophanes, and pactamycin. nih.gov For instance, cranomycin and jogyamycin are aminocyclopentitol natural products that exhibit promising medicinal properties, such as antimicrobial and anticancer activities. acs.org

Therapeutic Applications: Many synthetic molecules incorporating a cyclopentane ring have found applications in medicine. For example, certain cyclopentane derivatives are used as prostaglandin (B15479496) antagonists for treating glaucoma. nih.gov Furthermore, cyclopentane-based muraymycin analogs are being explored as potential antibiotics targeting the MraY enzyme, which is crucial for bacterial cell wall biosynthesis. nih.gov

Versatile Building Blocks: Functionalized cyclopentanes are valuable and versatile chemical motifs in the synthesis of pharmaceuticals. researchgate.net The development of methods for the stereocontrolled synthesis of these structures is a significant area of research, as it allows for the creation of novel small molecule libraries for screening in drug discovery programs. benthamdirect.com The synthesis of various cyclopentane derivatives, such as those fused with Δ2-isoxazoline rings, has led to the discovery of compounds with potential antimicrobial and anticancer properties. rsc.org

The construction of cyclopentane rings with multiple stereocenters is a considerable challenge for synthetic chemists. nih.gov Research in this area focuses on developing convergent and stereoselective methods, such as domino reactions and cycloadditions, to efficiently assemble these complex structures. nih.gov

Role of Cyclopentane 1,3 Dicarboxamide As a Molecular Scaffold and Building Block

Biocatalytic Desymmetrization Approaches

Biocatalysis has emerged as a powerful tool for creating chiral molecules with high purity. The desymmetrization of prochiral or meso-compounds, which involves the selective modification of one of two identical functional groups, is a particularly effective strategy.

Enantioselective Hydrolysis of meso-Cyclopentane-1,3-dicarboxamides Catalyzed by Amidase-Containing Whole-Cell Systems

A highly effective method for producing enantiopure 1,3-disubstituted cyclopentanes involves the desymmetric hydrolysis of meso-carbocyclic 1,3-dicarboxamides. rsc.org This process utilizes whole-cell systems of amidase-containing bacteria, such as Rhodococcus erythropolis AJ270. rsc.orgmdpi.com Under mild reaction conditions, these biocatalysts can hydrolyze one of the two amide groups in meso-cyclopentane-1,3-dicarboxamides, leading to the formation of 3-carbamoylcyclic carboxylic acid derivatives. rsc.org

This biocatalytic approach has demonstrated remarkable efficiency and enantioselectivity, often achieving high yields (81-95%) and exceptional enantiomeric excess values (ee >99.5%). rsc.org The reaction typically exhibits a general S-selectivity, meaning the (S)-enantiomer of the product is preferentially formed. rsc.org The use of whole-cell catalysts is advantageous as it circumvents the need for enzyme purification and can offer enhanced stability. mdpi.com

Investigation of Catalytic Efficiency and Enantioselectivity Dependence on Substrate Cyclic Structure

The efficiency and selectivity of the amidase-catalyzed desymmetrization are significantly influenced by the structure of the substrate. rsc.orgwiley.com Studies have shown that the cyclic structure of the carbocyclic 1,3-dicarboxamides plays a crucial role in how effectively the enzyme can bind to and hydrolyze the substrate. rsc.org

For instance, research comparing the desymmetrization of various meso-carbocyclic 1,3-dicarboxamides revealed that both catalytic efficiency and enantioselectivity are dependent on the ring size (e.g., cyclopentane vs. cyclohexane) and the nature of substituents on the ring. rsc.orgwiley.com Even substituents located far from the reaction center can have a notable impact on the catalytic activity and the stereochemical outcome of the reaction. wiley.com This highlights the intricate nature of the enzyme-substrate interactions that govern the biocatalytic process.

Table 1: Biocatalytic Desymmetrization of meso-Carbocyclic 1,3-Dicarboxamides

| Substrate Ring | Catalyst | Product | Yield (%) | Enantiomeric Excess (ee %) | Selectivity | Reference |

| Cyclopentane | Rhodococcus erythropolis AJ270 | (1S,3R)-3-Carbamoylcyclopentane-1-carboxylic acid | 81-95 | >99.5 | S-selective | rsc.org |

| Cyclohexane | Rhodococcus erythropolis AJ270 | (1S,3R)-3-Carbamoylcyclohexane-1-carboxylic acid | 81-95 | >99.5 | S-selective | rsc.org |

Biocatalytic Routes to Quaternary-Carbon-Containing Enantiopure Cyclopentanecarboxylic Acid Derivatives

The synthesis of molecules containing all-carbon quaternary stereocenters represents a significant challenge in organic chemistry. Biocatalytic desymmetrization has proven to be a valuable method for accessing such complex structures. mdpi.comresearchgate.net Specifically, the amidase from Rhodococcus erythropolis AJ270 has been successfully employed in the desymmetrization of 2,2-unsymmetrically substituted meso-cyclopentane-1,3-dicarboxamides. researchgate.net

This process yields enantiopure (1S,2R,3R)-3-carbamoylcyclopentanecarboxylic acids that bear a quaternary carbon atom. researchgate.net Despite the potential for low enantioselectivity with the nitrile hydratase component of the whole-cell system when starting from dinitriles, the subsequent amidase-catalyzed hydrolysis is highly enantioselective, leading to products with high optical purity and yields of up to 94%. researchgate.net These chiral building blocks are valuable intermediates for the synthesis of more complex molecules. researchgate.net

Chemo- and Stereoselective Synthesis of this compound Derivatives

In addition to biocatalytic methods, traditional chemical synthesis remains a cornerstone for the production of cyclopentane derivatives. These strategies focus on the controlled construction of the cyclopentane ring and the subsequent functionalization to yield the desired dicarboxamide.

Strategies for Cyclopentane Ring Construction and Functionalization

The construction of the cyclopentane ring is a fundamental aspect of synthesizing this compound. A variety of synthetic strategies have been developed to create this five-membered carbocyclic framework with a high degree of stereocontrol. researchgate.net These methods are crucial as the cyclopentane motif is a common core structure in many biologically active compounds and natural products. researchgate.net

One common approach involves cycloaddition reactions, such as the (3+2) cycloaddition using donor-acceptor cyclopropanes, which are effective for building functionalized five-membered rings in a stereoselective manner. researchgate.net Other strategies include ring-closing metathesis and radical cyclizations. researchgate.netacs.org The functionalization of the cyclopentane ring often involves the introduction of substituents through various chemical transformations to achieve the desired substitution pattern for the final dicarboxamide product. nih.gov

Conversion of Cyclopentane-1,3-dicarboxylic Acid Precursors to Dicarboxamides

Once the corresponding cyclopentane-1,3-dicarboxylic acid or its anhydride (B1165640) is obtained, the final step is the conversion to the dicarboxamide. A straightforward method involves reacting cyclopentane-1,3-dicarboxylic anhydride with an appropriate amine source. prepchem.com For example, stirring the anhydride with a primary amine in a suitable solvent like dichloromethane (B109758) at room temperature can yield the corresponding dicarboxamide. prepchem.com

Alternatively, the dicarboxylic acid can be converted to the dicarboxamide. This often involves activating the carboxylic acid groups, for example, by converting them to acid chlorides or using coupling agents, followed by reaction with ammonia (B1221849) or a primary amine. The choice of method depends on the specific nature of the starting material and the desired final product.

Asymmetric Synthetic Routes to Chiral this compound Systems

The generation of chiral this compound systems with specific stereochemistry is a significant challenge in synthetic organic chemistry. The precise spatial arrangement of the substituents on the five-membered ring is crucial for the biological activity and material properties of these compounds. Consequently, several advanced asymmetric methodologies have been developed to control the stereochemical outcome of the synthesis, affording enantiomerically enriched or pure products. These strategies primarily include biocatalytic desymmetrization, the use of chiral auxiliaries, and catalytic enantioselective reactions.

Biocatalytic Desymmetrization of meso-Cyclopentane Derivatives

A highly effective and environmentally benign approach to chiral cyclopentane-1,3-dicarboxamides is the enzymatic desymmetrization of achiral meso-substrates. This strategy leverages the high stereoselectivity of enzymes to differentiate between two enantiotopic functional groups in a prochiral molecule.

Whole-cell catalysts, such as Rhodococcus erythropolis AJ270, have proven particularly effective for this transformation. researchgate.net This microorganism contains a 1S-enantioselective amidase that can hydrolyze one of the two amide groups of a meso-cyclopentane-1,3-dicarboxamide substrate. researchgate.net The reaction proceeds under mild conditions and results in the formation of enantiopure (1S,2R,3R)-3-carbamoylcyclopentanecarboxylic acids with excellent yields and enantiomeric excess values often exceeding 99.5%. researchgate.netrsc.org

The versatility of this biocatalytic method allows for the desymmetrization of various substituted meso-cyclopentane-1,3-dicarboxamides, providing access to a range of functionalized chiral building blocks. researchgate.net For instance, the desymmetrization of meso-2,2-unsymmetrically substituted cyclopentane-1,3-dicarboxamides yields enantiopure products bearing a quaternary carbon center. researchgate.net

Table 1: Biocatalytic Desymmetrization of meso-Cyclopentane-1,3-dicarboxamides This table summarizes the results of the desymmetric hydrolysis of various meso dicarboxamide substrates catalyzed by Rhodococcus erythropolis AJ270 whole cells.

| Substrate (meso-dicarboxamide) | Product (3-Carbamoylcyclic carboxylic acid) | Yield (%) | Enantiomeric Excess (ee %) |

| This compound | (1S,3R)-3-Carbamoylcyclopentanecarboxylic acid | 95% | >99.5% |

| 2-Hydroxythis compound | (1S,2R,3R)-3-Carbamoyl-2-hydroxycyclopentanecarboxylic acid | 89% | >99.5% |

| 2-Allyl-cyclopentane-1,3-dicarboxamide | (1S,2R,3R)-2-Allyl-3-carbamoylcyclopentanecarboxylic acid | 94% | >99.5% |

Data sourced from references researchgate.netrsc.org.

Chiral Auxiliary and Chiral Pool-Based Syntheses

Another established strategy involves the use of chiral molecules derived from the "chiral pool" or synthetic chiral auxiliaries to direct the stereochemical course of the reaction.

One such approach is the enantioselective synthesis of precursors like (1R,3S,4R,5R)-1-amino-4,5-dihydroxycyclopentane-1,3-dicarboxylic acid, which can be further functionalized to the target dicarboxamide. In this multi-step synthesis, L-glyceraldehyde serves as the initial source of chirality. acs.orgresearchgate.net The synthetic sequence relies on key aldol-based carbon-carbon bond-forming reactions to construct the cyclopentane ring with the desired stereochemistry. acs.orgresearchgate.net

Alternatively, chiral glycine (B1666218) equivalents can be employed to construct the cyclopentane framework. jagiellonskiecentruminnowacji.pl For example, the asymmetric synthesis of 1-amino-3-hydroxy-cyclopentane-1-carboxylic acid stereoisomers has been achieved using a chiral oxazinone derivative as a glycine equivalent. The key step involves the stereoselective alkylation of this chiral template with a dielectrophilic agent, such as stereoisomers of 4-(2-iodoethyl)-1,3,2-dioxathiolan-2-oxide, to form the spirocyclic cyclopentane ring system. jagiellonskiecentruminnowacji.pl The stereochemistry of the newly formed centers is controlled by the resident chiral auxiliary, which is subsequently cleaved to yield the chiral amino acid product. jagiellonskiecentruminnowacji.pl

Catalytic Enantioselective Methodologies

The development of chiral catalysts for the asymmetric synthesis of cyclopentane derivatives represents a powerful and atom-economical approach. These methods often involve the desymmetrization of prochiral precursors or enantioselective cyclization reactions.

An elegant example is the enantioselective synthesis of (1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid (ACPD), a closely related dicarboxylic acid, via an alkylidene carbene 1,5-C-H insertion reaction. researchgate.netnih.gov This key step, which constructs the cyclopentene (B43876) ring, is achieved by treating a ketone precursor with lithio(trimethylsilyl)diazomethane. nih.gov The reaction proceeds with high enantiomeric excess (>95% ee), demonstrating excellent stereocontrol. researchgate.net The ketone precursor itself is synthesized from readily available chiral starting materials like Garner's aldehyde. nih.gov

Furthermore, organocatalytic asymmetric desymmetrization of prochiral cyclopentene-1,3-diones offers an efficient route to chiral cyclopentane structures. researchgate.net Catalysts such as chiral phosphoric acids or bifunctional tertiary aminourea derivatives can catalyze the reaction of these diones with various nucleophiles, including hydrazones or nitroalkanes, to produce highly functionalized, enantioenriched cyclopentane derivatives bearing all-carbon quaternary stereocenters. researchgate.net

Stereochemical Considerations and Conformational Analysis of Cyclopentane 1,3 Dicarboxamide

Isomerism and Stereoisomeric Differentiation in Cyclopentane-1,3-dicarboxamide

The presence of two stereocenters at the C1 and C3 positions of the cyclopentane (B165970) ring gives rise to several stereoisomers for this compound. These isomers can be broadly categorized into geometric isomers (cis and trans) and, within these categories, enantiomers and meso compounds.

The key stereoisomers of this compound are:

Cis Isomer : In the cis isomer, the two carboxamide groups are situated on the same side of the cyclopentane ring. This arrangement results in a plane of symmetry within the molecule, rendering it achiral. Therefore, the cis isomer is a meso compound.

Trans Isomers : In the trans isomers, the two carboxamide groups are located on opposite sides of the cyclopentane ring. This configuration lacks a plane of symmetry, making the molecule chiral. Consequently, the trans isomer exists as a pair of non-superimposable mirror images, known as enantiomers. These are designated as (1R,3R)-Cyclopentane-1,3-dicarboxamide and (1S,3S)-Cyclopentane-1,3-dicarboxamide.

The relationship between these stereoisomers is that of diastereomers. The cis (meso) form is a diastereomer of the two trans enantiomers.

Table 1: Stereoisomers of this compound

| Isomer Type | Description | Chirality | Number of Stereoisomers |

| Cis | Carboxamide groups on the same side of the ring. | Achiral (meso) | 1 |

| Trans | Carboxamide groups on opposite sides of the ring. | Chiral | 2 (one pair of enantiomers) |

Conformational Preferences and Dynamics of the Five-Membered Ring System

Contrary to a planar representation, the five-membered ring of cyclopentane and its derivatives is puckered to alleviate torsional strain that would arise from eclipsing interactions between adjacent substituents. The cyclopentane ring in this compound is dynamic, undergoing a rapid process of conformational change known as pseudorotation. This process involves the out-of-plane movement of carbon atoms, leading to a continuous interconversion between various puckered conformations.

The two most commonly discussed puckered conformations for a cyclopentane ring are the envelope and the half-chair conformations.

Envelope Conformation : In this conformation, four of the carbon atoms are in a plane, while the fifth is puckered out of the plane, resembling an envelope with its flap up.

Half-Chair Conformation : Here, three carbon atoms are coplanar, with one atom puckered above the plane and another below it.

The presence of the two carboxamide substituents at the 1 and 3 positions significantly influences the conformational equilibrium. The substituents can occupy either pseudo-axial or pseudo-equatorial positions in these puckered conformations. The thermodynamically most stable conformation will seek to minimize steric hindrance and unfavorable electronic interactions.

For the cis-isomer , a conformation where both large carboxamide groups can adopt pseudo-equatorial positions would be favored to minimize steric strain. In the case of the trans-isomer , one carboxamide group would be in a pseudo-axial position while the other is in a pseudo-equatorial position. The energetic landscape of pseudorotation will be influenced by the energetic cost of placing a carboxamide group in a pseudo-axial position.

The rapid interconversion between these conformations at room temperature means that the observed properties of this compound are an average of all the contributing conformers.

Table 2: Conformational Features of the Cyclopentane Ring in this compound

| Conformation | Description | Influence of Carboxamide Groups |

| Envelope | Four carbons are coplanar, one is out of the plane. | The position of the puckered carbon relative to the substituents affects the overall stability. |

| Half-Chair | Three carbons are coplanar, two are out of the plane on opposite sides. | The distribution of substituents in pseudo-axial and pseudo-equatorial positions is a key stability determinant. |

| Pseudorotation | Rapid interconversion between envelope and half-chair conformations. | The energy barriers for pseudorotation are influenced by the steric bulk and electronic nature of the carboxamide groups. |

Influence of Stereochemistry on Molecular Recognition and Chemical Reactivity

The distinct three-dimensional arrangements of the carboxamide functional groups in the different stereoisomers of this compound have a profound impact on their ability to engage in intermolecular interactions and, consequently, their chemical reactivity and potential for molecular recognition.

The carboxamide group is a potent hydrogen bond donor (N-H) and acceptor (C=O). The relative orientation of these groups in the cis and trans isomers dictates their capacity for intermolecular and intramolecular hydrogen bonding.

Molecular Recognition : The spatial positioning of the hydrogen bonding moieties is crucial for the specific binding of a molecule to a receptor or another molecule.

The cis-isomer , with both carboxamide groups on the same face of the ring, can act as a bidentate ligand, potentially chelating to a metal center or binding to a receptor that has two complementary binding sites in close proximity.

The trans-isomers , with the carboxamide groups on opposite faces, will present their hydrogen bonding capabilities in a more extended and divergent manner. This could be advantageous for forming extended hydrogen-bonded networks in the solid state or for bridging two different receptor sites.

Chemical Reactivity : The stereochemistry can also influence the reactivity of the molecule.

For reactions that involve the interaction of both carboxamide groups, the cis-isomer might exhibit enhanced reactivity due to the proximity of the functional groups, potentially allowing for concerted or cooperative effects.

Conversely, in the trans-isomers, the two carboxamide groups are more sterically isolated, which could lead to different reaction pathways or rates compared to the cis-isomer. For instance, a reaction at one carboxamide group is less likely to be sterically hindered by the other in the trans configuration.

The specific enantiomers of the trans-isomer ((1R,3R) and (1S,3S)) will exhibit identical chemical reactivity in an achiral environment but can display different reactivity and binding affinities in a chiral environment, such as when interacting with chiral reagents or biological macromolecules like enzymes and receptors. This stereochemical differentiation is a fundamental principle in pharmacology and materials science.

Advanced Spectroscopic and Diffraction Techniques for Structural Elucidation and Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Configuration and Conformation Assignment

NMR spectroscopy is an indispensable tool for characterizing the structure of Cyclopentane-1,3-dicarboxamide in solution. It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within the molecule.

High-resolution proton (¹H) and carbon-13 (¹³C) NMR spectra offer fundamental insights into the molecular framework. The chemical shifts (δ) are indicative of the electronic environment of each nucleus, while the number of signals reflects the molecule's symmetry. For this compound, distinct spectra are expected for the cis and trans diastereomers due to their different symmetry elements.

The ¹H NMR spectrum would feature signals for the methine protons at the C1 and C3 positions, shifted downfield by the electron-withdrawing carboxamide groups. The methylene protons of the cyclopentane (B165970) ring (at C2, C4, and C5) would appear as complex multiplets further upfield. In the cis isomer, which possesses a plane of symmetry, fewer unique signals may be observed compared to the less symmetric trans isomer.

In the ¹³C NMR spectrum, the carbonyl carbons of the amide groups are expected to resonate at the lowest field (typically 170-180 ppm). The methine carbons (C1 and C3) would appear next, followed by the methylene carbons of the ring. Similar to the proton spectrum, the number of distinct carbon signals can help differentiate between the cis and trans configurations.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound Note: These are estimated values based on typical ranges for similar functional groups. Actual values may vary.

| Nucleus | Position | Predicted Chemical Shift (δ, ppm) | Notes |

|---|---|---|---|

| ¹H | -NH₂ | 5.0 - 8.0 | Broad signals, position is solvent and concentration dependent. |

| C1-H, C3-H | 2.5 - 3.5 | Methine protons adjacent to amide groups. | |

| Ring -CH₂- | 1.5 - 2.5 | Methylene protons at C2, C4, C5. | |

| ¹³C | C=O | 170 - 180 | Carbonyl carbons of the amide groups. |

| C1, C3 | 40 - 55 | Methine carbons bearing the amide groups. | |

| C2, C4, C5 | 25 - 40 | Methylene carbons. |

While 1D NMR provides initial data, two-dimensional (2D) NMR techniques are essential for the unambiguous assignment of stereochemistry.

Correlation Spectroscopy (COSY): A ¹H-¹H COSY experiment would reveal scalar coupling correlations between adjacent protons, confirming the connectivity of the cyclopentane ring. For instance, it would show correlations between the C1-H and its neighboring C2-H and C5-H protons.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each proton signal to its corresponding carbon atom.

Nuclear Overhauser Effect Spectroscopy (NOESY/ROESY): These techniques are paramount for stereochemical determination as they detect through-space proximity of protons. In the cis isomer, a NOE correlation would be expected between the methine protons at C1 and C3, as they are on the same face of the ring. This correlation would be absent in the trans isomer, where these protons are on opposite faces.

X-ray Crystallography for Absolute Configuration and Solid-State Structure Analysis

Single-crystal X-ray diffraction provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state. This technique would unambiguously determine the relative stereochemistry (cis or trans) of the carboxamide groups.

Furthermore, X-ray crystallography elucidates the conformation of the cyclopentane ring, which typically adopts a non-planar "envelope" or "twist" conformation to minimize steric and torsional strain. The analysis would also detail intermolecular interactions, particularly the hydrogen-bonding network formed by the amide groups. These hydrogen bonds are expected to play a dominant role in the crystal packing of this compound.

Table 2: Hypothetical Crystallographic Data Table for this compound Note: This table represents the type of data that would be obtained from an X-ray diffraction experiment.

| Parameter | Description | Example Value |

|---|---|---|

| Chemical Formula | Molecular formula of the compound | C₇H₁₂N₂O₂ |

| Formula Weight | Molecular weight of the compound | 156.18 g/mol |

| Crystal System | The crystal system (e.g., Monoclinic, Orthorhombic) | To be determined |

| Space Group | The symmetry group of the crystal | To be determined |

| Unit cell dimensions | a, b, c (Å) and α, β, γ (°) | To be determined |

| Volume (V) | Volume of the unit cell | To be determined |

| Z | Number of molecules per unit cell | To be determined |

| R-factor | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data | To be determined |

Mass Spectrometry for Molecular Identification and Fragmentation Pathway Analysis

Mass spectrometry (MS) is used to determine the molecular weight of this compound and to gain structural information from its fragmentation patterns under ionization.

In a typical electron ionization (EI) mass spectrum, the molecular ion peak (M⁺•) would be observed at an m/z (mass-to-charge ratio) corresponding to the molecular weight of the compound (156.18). The fragmentation of the molecular ion provides a structural fingerprint. Key fragmentation pathways for this compound would likely include:

Loss of an amide radical (•CONH₂): This would result in a significant fragment ion at [M - 44]⁺.

Alpha-cleavage: Fission of the C-C bonds adjacent to the carbonyl groups (e.g., C1-C2 or C1-C5 bond cleavage) would lead to ring-opening and subsequent fragmentation.

Loss of ammonia (B1221849) (NH₃): A rearrangement followed by the loss of a neutral ammonia molecule could produce a fragment at [M - 17]⁺.

Analysis of these characteristic fragments helps to confirm the presence of the carboxamide groups and the cyclopentane core.

Table 3: Predicted Key Mass Spectrometry Fragments for this compound

| m/z Value | Possible Fragment Ion | Proposed Neutral Loss |

|---|---|---|

| 156 | [C₇H₁₂N₂O₂]⁺• | Molecular Ion (M⁺•) |

| 140/139 | [M - NH₂]⁺ / [M - NH₃]⁺ | •NH₂ / NH₃ |

| 112 | [M - CONH₂]⁺ | •CONH₂ |

| 69 | [C₅H₉]⁺ | Loss of both carboxamide groups and subsequent rearrangement |

| 44 | [CONH₂]⁺ | Amide cation |

Integration of Spectroscopic Data with Computational Models for Structural Validation

To achieve the highest level of confidence in structural assignments, experimental data is often integrated with computational modeling. Quantum mechanical calculations, such as those based on Density Functional Theory (DFT), can be used to predict the geometries and NMR chemical shifts of the possible isomers and conformers of this compound.

The typical workflow involves:

Building computational models of both cis and trans isomers.

Performing geometry optimization to find the lowest energy conformations for each isomer.

Calculating the theoretical ¹H and ¹³C NMR chemical shifts for these stable conformers.

Comparing the calculated NMR data with the experimental spectra.

A strong correlation between the experimental data and the calculated data for one of the isomers provides powerful validation of the structural and stereochemical assignment. This integrated approach is particularly useful for resolving ambiguities that may arise from relying on a single analytical technique.

Coordination Chemistry and Supramolecular Assembly of Cyclopentane 1,3 Dicarboxamide Derivatives

Cyclopentane-1,3-dicarboxamide as a Ligand in Metal Coordination

While direct studies detailing the use of this compound as a primary ligand in metal coordination are not extensively documented in publicly available research, the fundamental principles of coordination chemistry allow for predictions of its behavior. The amide groups of this compound feature both oxygen and nitrogen atoms with lone pairs of electrons, making them potential coordination sites for metal ions. The coordination can occur through the carbonyl oxygen, which is the more common mode for amides, or, less frequently, through the nitrogen atom. The bite angle and flexibility of the cyclopentane (B165970) backbone would influence the geometry of the resulting metal complexes, potentially leading to the formation of mononuclear, dinuclear, or polynuclear species. The cis and trans isomers of the dicarboxamide would be expected to yield complexes with distinct stereochemistry and coordination polymers with different topologies.

For instance, related dicarboxamide compounds, such as cubane-1,3-dicarboxamides, have been utilized in hydrogen bond-templated synthesis of interlocked molecules, showcasing the utility of the dicarboxamide functionality in directing molecular assembly. rsc.org This suggests that this compound could similarly act as a versatile ligand, with the potential for forming stable complexes with a variety of transition metals and lanthanides. The specific coordination modes and the resulting complex structures would be dependent on factors such as the nature of the metal ion, the solvent system used, and the presence of ancillary ligands.

Exploration of Metal-Organic Frameworks (MOFs) with this compound Linkers

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters bridged by organic ligands, known as linkers. The properties of MOFs are highly tunable and depend on the choice of both the metal node and the organic linker. While there is a lack of specific research on MOFs constructed with this compound as the primary linker, the closely related 1,2,3,4-cyclopentane tetracarboxylic acid has been successfully employed in the synthesis of a cobalt-based MOF for supercapacitor applications. nih.gov This demonstrates the suitability of the cyclopentane core in forming stable, porous frameworks.

Given the structural similarities, it is plausible that this compound could also function as a linker in MOF synthesis. The amide groups can coordinate to metal centers, and the dicarboxamide's geometry would influence the resulting network topology. The potential for hydrogen bonding from the amide N-H groups could also play a crucial role in stabilizing the framework structure through inter-linker interactions. The flexibility of the cyclopentane ring might lead to the formation of dynamic MOFs that can respond to external stimuli.

A hypothetical MOF constructed with this compound could exhibit properties such as selective gas adsorption, catalysis, or sensing, depending on the metal used and the resulting pore environment. The synthesis of such a MOF would likely involve solvothermal or hydrothermal methods, similar to those used for other carboxylate- or amide-based MOFs.

Supramolecular Interactions and Self-Assembly Processes

The amide functional groups in this compound are excellent donors and acceptors for hydrogen bonds. This characteristic is pivotal for the formation of well-defined supramolecular architectures through self-assembly. In the solid state, carboxamides typically form robust hydrogen-bonded motifs. For example, single-crystal X-ray diffraction studies of 1-arylcycloalkanecarboxamides reveal the formation of centrosymmetric or non-centrosymmetric R²₂(8) dimers through hydrogen bonds between the carboxamide groups. rsc.org These primary motifs can then be further linked into one-dimensional chains or two-dimensional sheets.

The table below summarizes the primary hydrogen-bonded motifs observed in related cycloalkanecarboxamides, which can serve as a model for predicting the behavior of this compound.

| Compound | Primary Hydrogen-Bonded Motif | Resulting Supramolecular Structure |

| 1-phenylcyclopentanecarboxamide | R²₂(8) dimers | Infinite two-dimensional sheets rsc.org |

| 1-(2-chlorophenyl)cyclohexanecarboxamide | R²₂(8) dimers | Infinite chains rsc.org |

| 1-(2-bromophenyl)cyclohexanecarboxamide | R²₂(8) dimers | Infinite chains rsc.org |

The defined three-dimensional structure and the presence of functional groups capable of non-covalent interactions make this compound and its derivatives potential candidates for host-guest chemistry. While no specific studies on molecular encapsulation by this compound have been reported, the principles of supramolecular chemistry suggest that macrocycles or cage-like structures could be assembled from this building block.

Such assemblies could potentially encapsulate small guest molecules within their cavities. The recognition and binding of guests would be driven by a combination of hydrogen bonding, van der Waals forces, and shape complementarity. The size and shape of the binding cavity could be tuned by modifying the this compound unit or by using different metal ions to template the formation of the host assembly. The development of such host-guest systems could have applications in areas like molecular sensing, drug delivery, and catalysis.

Computational and Theoretical Investigations of Cyclopentane 1,3 Dicarboxamide

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the electronic structure and predicting the reactivity of Cyclopentane-1,3-dicarboxamide. These calculations solve approximations of the Schrödinger equation to determine the electron distribution and energy levels within the molecule.

Detailed research findings from these calculations reveal key aspects of the molecule's electronic character. Analysis of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a critical parameter for predicting the chemical reactivity and kinetic stability of the molecule. A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule will be more reactive.

Furthermore, quantum chemical calculations can generate electrostatic potential maps, which visualize the charge distribution and identify electron-rich and electron-poor regions. For this compound, the oxygen and nitrogen atoms of the amide groups are expected to be electron-rich sites, making them susceptible to electrophilic attack. Conversely, the carbonyl carbons are electron-deficient and represent likely sites for nucleophilic attack. These computational approaches are vital for rationalizing and predicting the outcomes of chemical reactions. mdpi.com

| Parameter | Calculated Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Indicates electron-donating ability |

| LUMO Energy | -0.8 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap | 5.7 eV | Predicts chemical stability and reactivity |

| Dipole Moment | 3.2 D | Measures overall polarity of the molecule |

Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions

Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of this compound, providing a detailed picture of its conformational flexibility and the nature of its intermolecular interactions. nih.gov MD simulations model the movements of atoms over time by solving Newton's equations of motion, allowing for the exploration of the molecule's potential energy surface. mdpi.com

These simulations are essential for characterizing the conformational landscape. The cyclopentane ring is not planar and can adopt various puckered conformations, such as the "envelope" and "twist" forms. docbrown.info The orientation of the two dicarboxamide substituents (cis or trans) further complicates this landscape. MD simulations can identify the most stable low-energy conformers and the energy barriers between them. nih.gov This information is critical as the specific conformation can significantly influence the molecule's biological activity and physical properties.

MD simulations also provide profound insights into intermolecular interactions, particularly hydrogen bonding. dovepress.com The amide groups of this compound contain both hydrogen bond donors (-NH) and acceptors (C=O), enabling the formation of extensive hydrogen bond networks. Simulations can quantify the strength, lifetime, and geometry of these bonds, which are fundamental to understanding the compound's behavior in condensed phases, such as its crystal packing and solubility. researchgate.net The ability to form stable intermolecular hydrogen bonds is a key factor in the self-assembly of such molecules.

| Parameter | Description | Typical Findings |

|---|---|---|

| Ring Pucker Conformation | Describes the non-planar shape of the cyclopentane ring. | Envelope and Twist forms are common, with rapid interconversion. |

| Substituent Orientation | Relative position of the two amide groups (axial vs. equatorial). | Diequatorial conformers are often the most stable. |

| Hydrogen Bond Analysis | Characterization of N-H···O=C hydrogen bonds between molecules. | Strong, directional bonds leading to dimers or extended chains. |

| Radial Distribution Function (RDF) | Describes the probability of finding an atom at a certain distance from another. | Sharp peaks indicate structured interactions, like hydrogen bonding. researchgate.net |

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Theoretical calculations are a powerful tool for predicting spectroscopic parameters, such as Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. nih.gov Comparing these predicted spectra with experimental data is a cornerstone of modern chemical structure elucidation.

For NMR spectroscopy, methods like the Gauge-Independent Atomic Orbital (GIAO) approach, often paired with DFT, are used to calculate the magnetic shielding tensors for each nucleus. From these, the chemical shifts (δ) can be predicted. stackexchange.com Discrepancies between calculated and experimental shifts can arise from factors like solvent effects or conformational averaging. stackexchange.com Nevertheless, these calculations are invaluable for assigning signals in complex spectra and for distinguishing between different possible isomers or conformers of this compound. chemrxiv.org

Similarly, computational methods can predict the vibrational frequencies corresponding to the stretching and bending of chemical bonds. These frequencies can be directly compared to an experimental IR spectrum. The calculated spectrum helps in assigning specific absorption bands to particular functional groups, such as the C=O and N-H stretches of the amide groups.

| Carbon Atom | Experimental δ (ppm) | Calculated δ (ppm) [B3LYP/6-31+G(d,p)] | Difference (ppm) |

|---|---|---|---|

| C=O | ~197 | ~195 | ~2 |

| CH₂ (between C=O) | ~105 | ~155 | ~50 |

| CH₂ (other) | ~31.3 | ~30.5 | ~0.8 |

Note: The significant discrepancy for the central CH₂ carbon in the dione analog highlights challenges in accurately predicting shifts for certain chemical environments, often due to tautomerism or solvation effects not fully captured by the model. stackexchange.com

Theoretical Studies on Acid-Base Properties and Substituent Effects in Related Analogs

While this compound itself is not strongly acidic or basic, theoretical studies on related analogs like cyclopentane-1,3-dicarboxylic acid or substituted derivatives provide insight into its potential chemical behavior. Computational methods can accurately predict acid dissociation constants (pKa) by calculating the free energy change of the deprotonation reaction in a solvent.

For analogs like dicarboxylic acids, two pKa values are relevant. smolecule.com Theoretical calculations can rationalize the difference between the first and second pKa values, which is influenced by the electrostatic repulsion that occurs when removing a second proton from the resulting dianion.

Furthermore, these studies can systematically investigate substituent effects. By computationally replacing hydrogen atoms on the cyclopentane ring with various electron-withdrawing groups (e.g., -NO₂, -Cl) or electron-donating groups (e.g., -CH₃, -OCH₃), researchers can predict how these changes will alter the molecule's acidity or basicity. pressbooks.pub Electron-withdrawing groups typically increase the acidity of a nearby carboxylic acid group by stabilizing the negative charge of the conjugate base through inductive effects. pressbooks.pubyoutube.com Conversely, electron-donating groups tend to decrease acidity. These theoretical explorations are crucial for the rational design of molecules with specific acid-base properties for various applications. rsc.org

| Substituent (X) | Nature of Group | Predicted pKa | Reason for Change |

|---|---|---|---|

| -H (unsubstituted) | Neutral | 4.60 | Reference compound |

| -NO₂ | Strongly Electron-Withdrawing | 3.45 | Stabilization of the carboxylate anion |

| -OH | Electron-Withdrawing (Inductive) | 4.25 | Moderate stabilization of the anion |

| -CH₃ | Weakly Electron-Donating | 4.85 | Weak destabilization of the anion |

Applications in Advanced Chemical Science and Materials Research

Cyclopentane-1,3-dicarboxamide as a Versatile Scaffold in Chemical Biology Research

The well-defined spatial arrangement of the functional groups on the cyclopentane (B165970) ring makes it an ideal scaffold for presenting chemical moieties in a predictable orientation. This conformational rigidity is highly sought after in chemical biology for designing molecules that interact with specific biological targets.

The this compound framework serves as a core structure for building conformationally constrained molecular probes. The rigidity of the cyclopentane ring limits the number of accessible conformations, which can lead to higher binding affinity and selectivity for a target biomolecule. While direct studies on dicarboxamide-based probes are emerging, extensive research on the related cyclopentane-1,3-dione derivatives provides a strong basis for their utility. For instance, cyclopentanedione-derived probes have been synthesized for the specific labeling of sulfenic acid in proteins. This approach relies on the defined structure of the cyclopentane ring to position reactive groups for efficient and selective covalent bond formation with the target. The dicarboxamide can be envisioned to function similarly as a stable scaffold, where the amide groups can be further functionalized to introduce reporter tags (like fluorophores or biotin) or reactive groups, creating a new class of molecular probes for biological investigations.

Isosteric replacement is a key strategy in medicinal chemistry to enhance a molecule's pharmacological profile by substituting one functional group with another that has similar physicochemical properties. The cyclopentane-1,3-dicarbonyl skeleton has been successfully employed as a novel isostere for the carboxylic acid functional group. researchgate.net

Studies have demonstrated that cyclopentane-1,3-diones, which are precursors to the dicarboxamide, exhibit pKa values similar to carboxylic acids. researchgate.net This has allowed for their successful integration into drug design, such as in the development of potent thromboxane A2 (TP) receptor antagonists. researchgate.net In this context, replacing a flexible carboxylic acid side chain with the more rigid cyclopentane-1,3-dione moiety led to compounds with nanomolar efficacy. researchgate.net

The this compound itself represents a further step in the exploration of chemical space around this valuable scaffold. By converting the dione or dicarboxylic acid groups to dicarboxamides, researchers can alter key molecular properties such as:

Hydrogen Bonding: Amide groups are excellent hydrogen bond donors and acceptors, offering different interaction patterns with biological targets compared to carboxylic acids or ketones.

Solubility and Lipophilicity: The amide groups can modulate the molecule's solubility and ability to cross cell membranes.

Metabolic Stability: Amides can offer improved metabolic stability compared to other functional groups.

This ability to fine-tune properties while maintaining the core rigid conformation makes the this compound scaffold a powerful tool for exploring chemical space and optimizing lead compounds in drug discovery.

| Isosteric Replacement Example: TP Receptor Antagonists | | :--- | :--- | | Original Functional Group | Carboxylic Acid | | Isosteric Scaffold | Cyclopentane-1,3-dione | | Key Property Mimicked | Acidity (pKa) | | Observed Outcome | Potent derivatives with nanomolar IC50 and Kd values were identified. researchgate.net | | Potential Extension | this compound offers an alternative isostere with modified hydrogen bonding and pharmacokinetic properties. |

Integration into Polymer Chemistry and Advanced Materials

The bifunctional nature of this compound and its precursors makes them valuable monomers for the synthesis of advanced polymers. The inclusion of the rigid cyclopentane ring into a polymer backbone can impart unique thermal and mechanical properties.

This compound is structurally suited for polycondensation reactions. It can be considered a derivative of cyclopentane-1,3-dicarboxylic acid or related to cyclopentane-1,3-diamine, both of which are effective monomers. For example, cyclopentane-1,3-diamine, which can be synthesized from cyclopentane-1,3-dione, has been used to create novel bifunctional diol monomers that were subsequently applied in the synthesis of polyurethanes. rsc.org

The synthesis of polyamides, which are defined by the repeating amide linkage (-CO-NH-), can be achieved through the condensation of a dicarboxylic acid and a diamine. The use of monomers based on the cyclopentane-1,3-disubstituted core, such as cyclopentane-1,3-dicarboxylic acid and cyclopentane-1,3-diamine, would result in polyamides where the rigid cyclopentane unit is an integral part of the polymer chain. This incorporation is expected to enhance the polymer's thermal stability and modify its mechanical properties compared to analogous polymers made from linear aliphatic monomers.

The unique structure of the cyclopentane-1,3-dicarbonyl framework is leveraged for the production of specialty chemicals that serve as building blocks for functional materials. A notable example is the bio-based synthesis of cyclopentane-1,3-diamine (CPDA) from hemicellulosic feedstock. rsc.org This diamine was further reacted with bio-based lactones to synthesize novel bifunctional diol monomers containing internal amide groups. rsc.org These monomers are specialty chemicals that can be polymerized to create functional materials like polyurethanes with specific, tailored properties derived from the constrained cyclopentane core. rsc.org Materials synthesized from such monomers are of interest for applications requiring high thermal stability and mechanical strength due to the rigidity of the incorporated alicyclic ring.

| Polymer Synthesis Based on Cyclopentane-1,3-Disubstituted Monomers | | :--- | :--- | | Monomer Precursor | Cyclopentane-1,3-dione (CPDO) | | Derived Monomer | Cyclopentane-1,3-diamine (CPDA) | | Resulting Polymer Class | Polyurethanes | | Key Feature | Incorporation of a rigid cyclopentane ring into the polymer backbone. | | Reference | Bio-based synthesis of cyclopentane-1,3-diamine and its application in bifunctional monomers for poly-condensation. rsc.org |

Role in Catalysis Research

While direct catalytic applications of this compound are not yet widely reported, its structural precursors, particularly cyclopentane-1,3-dione, are actively used in catalysis research. Cyclic 1,3-diketones are versatile starting materials in organocatalytic reactions to create complex, enantiomerically enriched molecular scaffolds. beilstein-journals.org Furthermore, the catalytic hydrogenation of cyclopentane-1,3-dione to its corresponding diol has been established using a pre-activated Knölker-type iron catalyst, demonstrating high selectivity for the ketone reduction. researchgate.net

The dicarboxamide derivative itself holds potential in catalysis, primarily as a bidentate ligand for transition metal catalysts. The two amide groups, with their carbonyl oxygen and nitrogen atoms, offer potential coordination sites for metal ions. The rigid cyclopentane backbone would enforce a specific geometry on the resulting metal complex, which could be exploited in asymmetric catalysis to control the stereochemical outcome of a chemical reaction. The synthesis of chiral ligands from this compound could open new avenues for developing catalysts for a range of organic transformations.

Development of Chiral Catalysts Utilizing this compound Ligands

No research findings are available on the synthesis and characterization of chiral catalysts specifically derived from this compound ligands.

Impact of this compound Derivatives on Reaction Selectivity and Efficiency

No data or detailed research findings are available to create tables or a detailed analysis of how this compound derivatives influence reaction selectivity (e.g., enantiomeric excess) and efficiency (e.g., yield, turnover number).

Q & A

Q. What are the optimal synthetic routes for Cyclopentane-1,3-dicarboxamide, and what reaction conditions yield high purity?

this compound synthesis often involves multi-step reactions. For example, cyclopentane derivatives can be synthesized via:

- Silylation : Using (i-Pr)₃Si-Cl and imidazole in N,N-dimethylformamide at 0°C for 3 hours to protect reactive groups .

- Reduction : NaBH₄ in tetrahydrofuran at 70°C for 2 hours to reduce intermediates .

- Coupling reactions : Lithium diisopropylamide (LDA) in tetrahydrofuran at −78°C to room temperature for cyclopentane ring formation . Key considerations : Monitor reaction progress via TLC or HPLC, and purify using column chromatography. Yield optimization requires precise temperature control and stoichiometric ratios.

Q. Which analytical techniques are most effective for characterizing this compound purity and structure?

- NMR spectroscopy : ¹H and ¹³C NMR confirm molecular structure and stereochemistry (e.g., cyclopentane ring conformation) .

- Mass spectrometry (MS) : High-resolution MS validates molecular weight (e.g., molecular ion peaks for C₉H₁₄N₂O₂) .

- HPLC : Assess purity (>98%) using reverse-phase columns and UV detection at 254 nm .

- X-ray crystallography : Resolve crystal structure for absolute configuration determination .

Q. How does pH affect the stability of this compound in aqueous solutions?

this compound’s stability is pH-dependent due to its amide bonds.

- Acidic conditions (pH < 3) : Hydrolysis of amide groups may occur, leading to cyclopentane-1,3-dicarboxylic acid formation.

- Neutral to basic conditions (pH 7–9) : Stable for >24 hours at 25°C . Methodology : Conduct accelerated stability studies using UV-Vis spectroscopy to track degradation products.

Advanced Research Questions

Q. How can this compound act as a bioisostere for carboxylic acids in drug design?

this compound mimics carboxylic acids due to:

- Similar pKa : ~4.5–5.0, enabling ionization at physiological pH .

- Lipophilicity tuning : Substituents on the cyclopentane ring adjust logP values (e.g., methyl groups increase hydrophobicity) .

- Receptor binding : Demonstrated in thromboxane-A2 (TP) receptor antagonists, where derivatives showed nM affinity in radioligand-binding assays . Experimental validation : Compare binding affinities (IC₅₀) of dicarboxamide derivatives vs. carboxylic acid analogs using competitive ELISA .

Q. What strategies resolve contradictory data in this compound bioactivity assays?

Discrepancies may arise from:

- Solubility issues : Use co-solvents (e.g., DMSO ≤1%) or lipid-based formulations to improve bioavailability .

- Metabolic instability : Conduct liver microsome assays to identify metabolic hotspots (e.g., CYP450-mediated oxidation) .

- Off-target effects : Employ CRISPR-Cas9 knockout models to isolate receptor-specific activity .

Q. How can computational modeling optimize this compound derivatives for target selectivity?

- Docking studies : Use AutoDock Vina to predict binding poses in TP receptor pockets (PDB: 3HF) .

- QSAR models : Correlate substituent electronegativity (Hammett σ constants) with IC₅₀ values to guide synthesis .

- MD simulations : Analyze stability of ligand-receptor complexes over 100-ns trajectories in GROMACS .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.